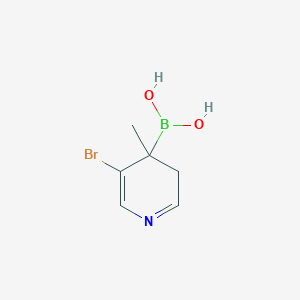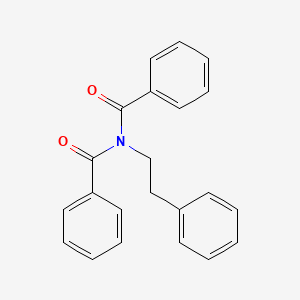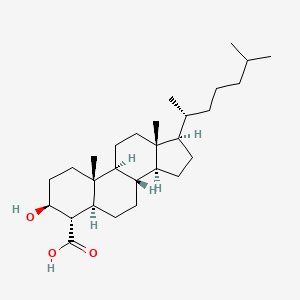![molecular formula C18H14N4O5S B15288482 2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid is a complex organic compound known for its significant applications in various fields, including medicine and chemistry. This compound is structurally related to sulfasalazine, an anti-inflammatory drug used to treat conditions such as rheumatoid arthritis and ulcerative colitis . The compound features a benzoic acid core with a hydroxy group and a diazenyl linkage to a pyridinylsulfamoyl phenyl group, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the nitration of benzoic acid to introduce a nitro group, which is then reduced to an amino group. This amino group undergoes diazotization using sodium nitrite and hydrochloric acid, forming a diazonium salt. The diazonium salt is then coupled with a pyridinylsulfamoyl phenyl derivative under alkaline conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pH, and reagent concentrations, which are crucial for the successful synthesis of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The azo linkage can be reduced to amines using reducing agents like sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential mutagenic effects and interactions with biological systems.
Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound can modulate the expression of inflammatory cytokines, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfasalazine: An anti-inflammatory drug with a similar structure, used to treat rheumatoid arthritis and ulcerative colitis.
Mesalazine: A derivative of sulfasalazine, primarily used to treat inflammatory bowel diseases.
Sulfapyridine: A metabolite of sulfasalazine with antimicrobial properties.
Uniqueness
2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid is unique due to its specific structural features, such as the diazenyl linkage and the pyridinylsulfamoyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C18H14N4O5S |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N4O5S/c23-17-8-5-13(10-16(17)18(24)25)21-20-12-3-6-15(7-4-12)28(26,27)22-14-2-1-9-19-11-14/h1-11,22-23H,(H,24,25) |
InChI-Schlüssel |
OBZRSTPTYSUKCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)


![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)


